molecular formula C10H13NO4 B8698392 1,2-Dimethoxy-4-(2-nitroethyl)benzene CAS No. 70360-83-7

1,2-Dimethoxy-4-(2-nitroethyl)benzene

Cat. No. B8698392
CAS RN: 70360-83-7
M. Wt: 211.21 g/mol
InChI Key: OOFXLZSSEQKLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethoxy-4-(2-nitroethyl)benzene is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
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properties

CAS RN

70360-83-7

Product Name

1,2-Dimethoxy-4-(2-nitroethyl)benzene

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

1,2-dimethoxy-4-(2-nitroethyl)benzene

InChI

InChI=1S/C10H13NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-4,7H,5-6H2,1-2H3

InChI Key

OOFXLZSSEQKLRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The nitrostyrene derivative (3) is then cooled to about -10°-10° C., treated with silica gel, and reduced using 1.5-4 equivalents of a boron-based reducing agent, e.g., sodium borohydride, with 2-propanol and an inert solvent, e.g., CH2Cl2, at -10°-10° C. for 20-60 minutes to produce a nitrophenylethane derivative of formula 4 (step 2). For example, 3,4-dimethoxy-β-nitrostyrene (3) is treated with 2-propanol and SiO2 in CH2Cl2 at 0°-10° C. for 20 minutes, followed by reduction with 1.5 eq NaBH4 at 5° C. for 30 minutes to yield 2-(3,4-dimethoxyphenyl)nitroethane (4).
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Synthesis routes and methods II

Procedure details

In a 1 l. r.b. flask 100 g. (0.6 mole) of 3,4-dimethoxybenzaldehyde, 40 g. (0.52 mole) of ammonium acetate, 50 ml. (0.93 mole) of nitromethane, and 400 ml. of glacial acetic acid were combined and refluxed for 2 hours. The solution was then cooled to room temperature overnight. Yellow crystals were then collected via suction filtration and washed with hexane and ether. 73 g. of desired product were collected with m.p. 133°-134° C.
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